molecular formula C9H12F3NO4 B6207170 6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid CAS No. 2703779-19-3

6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid

Cat. No. B6207170
CAS RN: 2703779-19-3
M. Wt: 255.2
InChI Key:
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Description

6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid (6-ABA-TFA) is a cyclic organic compound typically used as a reagent in organic synthesis. It is used for a variety of purposes, such as in the synthesis of pharmaceuticals, the preparation of compounds for use in drug screening, and the preparation of compounds for use in laboratory experiments.

Scientific Research Applications

6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid has a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. It has also been used in the preparation of compounds for use in drug screening, such as the screening of compounds for their ability to inhibit the enzyme cyclooxygenase-2 (COX-2). In addition, 6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid has been used in the preparation of compounds for use in laboratory experiments, such as the synthesis of compounds for use in high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of 6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid is not fully understood. However, it is believed to act as an acid catalyst in the reaction between 6-azabicyclo[3.1.1]heptane-1-carboxylic acid and trifluoroacetic acid. This reaction produces a white solid compound which can be purified by recrystallization.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid are not well understood. However, it is believed to act as an acid catalyst in the reaction between 6-azabicyclo[3.1.1]heptane-1-carboxylic acid and trifluoroacetic acid. This reaction produces a white solid compound which can be purified by recrystallization.

Advantages and Limitations for Lab Experiments

6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to handle and store. It is also a relatively safe reagent, and it does not produce toxic by-products. However, there are some limitations to using 6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat. In addition, it can react with other compounds and interfere with the results of experiments.

Future Directions

There are several potential future directions for 6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid. It could be used in the synthesis of new pharmaceuticals or other compounds for use in drug screening. It could also be used in the development of new laboratory techniques, such as the synthesis of compounds for use in HPLC or other analytical techniques. In addition, research could be conducted to further understand the biochemical and physiological effects of 6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid, as well as its mechanism of action.

Synthesis Methods

6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid is synthesized through an acid-catalyzed reaction between 6-azabicyclo[3.1.1]heptane-1-carboxylic acid and trifluoroacetic acid. The reaction produces a white solid compound which can be purified by recrystallization. The resulting product is a white crystalline solid that is soluble in water, ethanol, and other organic solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid involves the reaction of 6-azabicyclo[3.1.1]heptane with trifluoroacetic anhydride followed by hydrolysis to obtain the desired product.", "Starting Materials": [ "6-azabicyclo[3.1.1]heptane", "trifluoroacetic anhydride", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: 6-azabicyclo[3.1.1]heptane is dissolved in anhydrous dichloromethane.", "Step 2: Trifluoroacetic anhydride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for 2 hours at room temperature.", "Step 4: The reaction mixture is quenched with water and the organic layer is separated.", "Step 5: The aqueous layer is extracted with dichloromethane and the organic layers are combined.", "Step 6: The organic layer is washed with saturated sodium bicarbonate solution and dried over anhydrous magnesium sulfate.", "Step 7: The solvent is removed under reduced pressure to obtain the crude product.", "Step 8: The crude product is dissolved in water and sodium hydroxide is added to adjust the pH to 8-9.", "Step 9: The mixture is stirred for 2 hours at room temperature.", "Step 10: The resulting precipitate is filtered and washed with water.", "Step 11: The product is dried under vacuum to obtain 6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid." ] }

CAS RN

2703779-19-3

Molecular Formula

C9H12F3NO4

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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